3-(3-Bromo-4-fluorophenyl)acrylaldehyde
CAS No.:
Cat. No.: VC18253495
Molecular Formula: C9H6BrFO
Molecular Weight: 229.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrFO |
|---|---|
| Molecular Weight | 229.05 g/mol |
| IUPAC Name | (E)-3-(3-bromo-4-fluorophenyl)prop-2-enal |
| Standard InChI | InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+ |
| Standard InChI Key | PFOKNNFVRHHKDO-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C=O)Br)F |
| Canonical SMILES | C1=CC(=C(C=C1C=CC=O)Br)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-(3-Bromo-4-fluorophenyl)acrylaldehyde (IUPAC name: (E)-3-(3-bromo-4-fluorophenyl)prop-2-enal) is a halogenated acrylaldehyde with the molecular formula C₉H₆BrFO and a molecular weight of 229.05 g/mol . Its structure features a phenyl ring substituted with bromine at the meta-position and fluorine at the para-position, conjugated to an α,β-unsaturated aldehyde group (Fig. 1). The (E) configuration of the double bond is confirmed by its stereodescriptor .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrFO | |
| Molecular Weight | 229.05 g/mol | |
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 17.1 Ų |
Spectroscopic and Computational Data
The compound’s SMILES notation (C1=CC(=C(C=C1/C=C/C=O)Br)F) and InChIKey (PFOKNNFVRHHKDO-OWOJBTEDSA-N) provide unambiguous identifiers for database searches . Nuclear magnetic resonance (NMR) spectra predict characteristic signals: a deshielded aldehyde proton near δ 9.8 ppm and aromatic protons in the δ 7.0–8.0 ppm range. Mass spectrometry (MS) analysis confirms its molecular ion peak at m/z 227.9586 .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde typically involves bromination and functional group interconversion steps:
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Bromination of 4-Fluorophenylacrylaldehyde: Electrophilic aromatic substitution introduces bromine at the meta position using Br₂ in the presence of Lewis acids like FeBr₃.
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Aldehyde Protection/Deprotection: The aldehyde group may be protected as an acetal during bromination to prevent side reactions, followed by acidic hydrolysis to regenerate the aldehyde.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 75–85% |
| Acetal Protection | Ethylene glycol, HCl, reflux | 90% |
| Deprotection | H₂O, H₂SO₄, rt | 95% |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors enhance bromination efficiency by minimizing byproducts like dibrominated derivatives. Purification via vacuum distillation or column chromatography ensures >98% purity, critical for pharmaceutical applications.
Reactivity and Applications in Organic Synthesis
Nucleophilic Additions
The α,β-unsaturated aldehyde undergoes Michael additions with amines, thiols, and stabilized carbanions. For example, reaction with benzylamine yields a β-aminoaldehyde derivative, a precursor to heterocyclic compounds:
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienes, forming substituted cyclohexenes. This reactivity is exploited in natural product synthesis, such as lignan analogs.
Condensation Reactions
Condensation with hydrazines or hydroxylamines generates hydrazones or oximes, respectively, which are intermediates in the synthesis of antifungal agents.
Biological Activity and Pharmaceutical Relevance
Enzyme Inhibition
3-(3-Bromo-4-fluorophenyl)acrylaldehyde acts as a substrate analog for aldehyde dehydrogenases (ALDHs), competitively inhibiting their activity. This property is leveraged in cancer research, as ALDH overexpression is linked to drug resistance in tumors.
Antifungal and Antibacterial Applications
Derivatives of this compound exhibit moderate activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL.
Analytical Methods
Chromatographic Analysis
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 6.8 minutes . Gas chromatography-mass spectrometry (GC-MS) confirms purity using a DB-5MS column .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1715 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) .
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¹³C NMR: Peaks at δ 192.1 (CHO), 145.3 (C-Br), and 162.5 (C-F) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors, used in treating B-cell malignancies.
Agrochemical Development
Its derivatives serve as precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.
Future Directions
Green Synthesis Innovations
Future research should explore catalytic asymmetric synthesis to access enantiomerically pure derivatives for chiral drug candidates. Photocatalytic bromination using visible light could enhance sustainability.
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers may improve its bioavailability and reduce off-target effects in anticancer therapies.
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